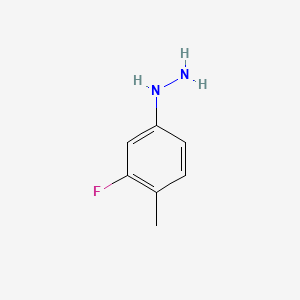

(3-Fluoro-4-methylphenyl)hydrazine

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

(3-fluoro-4-methylphenyl)hydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9FN2/c1-5-2-3-6(10-9)4-7(5)8/h2-4,10H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNRQXRHFMKMXGX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NN)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70379139 | |

| Record name | 3-Fluoro-4-methylphenylhydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70379139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

687971-90-0 | |

| Record name | 3-Fluoro-4-methylphenylhydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70379139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Significance and Research Context of Substituted Arylhydrazine Compounds

Substituted arylhydrazines are a class of chemical compounds recognized for their versatility and importance in organic chemistry. researchgate.netnih.gov These compounds are fundamental building blocks for the synthesis of a wide array of biologically active heterocyclic molecules, including indoles, pyrazoles, indazoles, and quinazolines. researchgate.netnih.gov The utility of arylhydrazines extends to their application as arylating agents in various oxidative cross-coupling reactions, a testament to their reactivity and adaptability in forming new chemical bonds. researchgate.netnih.gov

The significance of the hydrazine (B178648) moiety is underscored by its presence in numerous compounds exhibiting a range of biological activities, which has led to their use in the development of therapeutic agents. orientjchem.org For instance, derivatives of hydrazine have been investigated for their potential in creating compounds with antitumor and antimicrobial properties. orientjchem.org In the field of materials science, the reactive nature of these compounds makes them suitable for the development of novel materials. evitachem.com

Furthermore, arylhydrazines have gained traction as environmentally friendly arylating agents in cross-coupling reactions because their C–N bond cleavage often results in nitrogen gas and water as the primary byproducts. nih.gov The development of synthetic methods involving arylhydrazines is an active area of research, with ongoing efforts to create more efficient and atom-economical reactions. researchgate.net

Scope of Academic Inquiry for 3 Fluoro 4 Methylphenyl Hydrazine

The academic inquiry into (3-fluoro-4-methylphenyl)hydrazine primarily revolves around its application as a specialized building block in medicinal chemistry and organic synthesis. evitachem.com Researchers utilize this compound as a starting material or intermediate for the synthesis of more intricate pharmaceutical compounds, with a particular focus on agents targeting cancer and infectious diseases. evitachem.com

Detailed research findings show that its reactivity is harnessed in various chemical transformations:

Condensation Reactions: It readily reacts with carbonyl compounds to form hydrazones and other derivatives. evitachem.com

Substitution Reactions: The fluorine atom on the phenyl ring can be replaced under certain nucleophilic conditions, which allows for additional functionalization of the molecule. evitachem.com

Synthesis of Heterocycles: Like other arylhydrazines, it is a key component in cyclization reactions to form heterocyclic systems. For example, the Knorr pyrazole (B372694) synthesis involves the reaction of a phenylhydrazine (B124118) with a β-ketoester to form a pyrazole derivative. acs.org

While specific studies detailing the synthesis of named drugs using this compound are often proprietary, its presence in chemical supplier catalogs and patent literature points to its role as a key intermediate in the discovery and development of new chemical entities. chemuniverse.comallfluoro.comgoogle.com For example, processes for preparing substituted phenylhydrazines are often developed for their subsequent use as intermediates in the manufacturing of herbicides and other specialized chemicals. google.com

Structural Features and Research Focus of the Substituted Phenylhydrazine Moiety

Established Synthetic Pathways for this compound and its Analogues

The synthesis of arylhydrazines, including this compound, is a well-established area of organic chemistry. These methods typically involve multi-step sequences that allow for the introduction of various substituents onto the aromatic ring.

A common and historically significant route to arylhydrazines is a two-step process starting from the corresponding aniline (B41778). thieme-connect.de This involves diazotization of the aniline followed by reduction of the resulting diazonium salt. thieme-connect.denptel.ac.in This classical approach remains a cornerstone of arylhydrazine synthesis. thieme-connect.de

More contemporary methods have also been developed, including palladium-catalyzed cross-coupling reactions. These methods offer alternative routes to arylhydrazines, sometimes with improved efficiency or substrate scope. mit.eduresearchgate.netnih.gov For instance, the coupling of aryl halides with hydrazine or its derivatives, facilitated by a palladium catalyst, has emerged as a powerful tool. mit.eduresearchgate.netnih.gov Additionally, nickel-catalyzed photoredox coupling has been reported as a highly efficient method for the synthesis of arylhydrazines from aryl chlorides and hydrazides. researchgate.netresearchgate.net

Table 1: Comparison of Synthetic Approaches for Arylhydrazines

| Synthetic Approach | Key Features | Starting Materials | Common Reagents |

|---|---|---|---|

| Classical Diazotization/Reduction | Two-step process, widely applicable. thieme-connect.denptel.ac.in | Anilines | NaNO₂, HCl, SnCl₂ or Na₂SO₃ thieme-connect.denptel.ac.in |

| Palladium-Catalyzed Cross-Coupling | Can be performed in a single step, good functional group tolerance. mit.eduresearchgate.netnih.gov | Aryl halides, Hydrazine/Hydrazones | Palladium catalyst, Ligands, Base mit.eduresearchgate.netnih.gov |

| Nickel-Catalyzed Photoredox Coupling | Highly efficient, proceeds under mild conditions. researchgate.netresearchgate.net | Aryl chlorides, Hydrazides | Nickel catalyst, Organic base, Light researchgate.netresearchgate.net |

The choice of starting material is critical in determining the final arylhydrazine product. In the classical synthesis, the corresponding substituted aniline is the key precursor. For this compound, the synthesis would commence with 3-Fluoro-4-methylaniline. The nitro-substituted analogue can also serve as a precursor, as the nitro group can be reduced to an amine. libretexts.org

In cross-coupling strategies, the selection of the aryl halide (e.g., bromide or chloride) and the hydrazine source (e.g., hydrazine hydrate (B1144303), benzophenone (B1666685) hydrazone) dictates the structure of the resulting arylhydrazine. mit.eduresearchgate.netnih.gov The reactivity of the aryl halide is influenced by the nature and position of its substituents.

Precise control of reaction conditions is paramount for achieving high yields and purity in arylhydrazine synthesis.

In the diazotization step, low temperatures (typically 0-5 °C) are crucial to prevent the decomposition of the unstable diazonium salt. thieme-connect.degoogle.com The subsequent reduction must also be carefully controlled. Common reducing agents include tin(II) chloride, sodium sulfite (B76179), or sodium bisulfite. thieme-connect.denptel.ac.inlibretexts.org The choice of reducing agent can influence the reaction's scope and ease of workup. thieme-connect.de For instance, tin(II) chloride reduction is often effective for a broader range of substrates, including those with ortho-substituents. thieme-connect.de However, the workup can be more complex. thieme-connect.de Heavy-metal-free reduction methods, such as using L-ascorbic acid, have been developed as a greener alternative to traditional tin-based reductions. acs.org

In palladium-catalyzed cross-coupling reactions, the choice of ligand, base, solvent, and temperature are all critical parameters that need to be optimized to ensure efficient catalytic turnover and prevent side reactions. researchgate.netnih.gov Continuous flow systems have been employed to mitigate the hazards associated with using hydrazine in the presence of transition metals. mit.edumit.edu

Core Chemical Reactions and Reactivity of Hydrazine Derivatives

The chemical behavior of this compound is largely dictated by the reactivity of the hydrazine moiety, which possesses two nitrogen atoms with lone pairs of electrons.

The hydrazine group is nucleophilic, meaning it can donate its lone pair of electrons to an electrophile. nih.govacs.org The kinetics of reactions involving hydrazines and various electrophiles have been studied, providing insights into their reactivity. nih.govacs.orgresearchgate.net While hydrazine itself is a potent nucleophile, the presence of the (3-fluoro-4-methylphenyl) group will modulate this reactivity. The electron-withdrawing nature of the fluorine atom can decrease the nucleophilicity of the hydrazine nitrogens, while the electron-donating methyl group can have the opposite effect.

Studies comparing the nucleophilicity of hydrazines to amines have shown that their reactivities are often similar, and the "alpha-effect" (enhanced nucleophilicity of atoms with an adjacent lone pair) is not always a dominant factor in these reactions. nih.govacs.orgresearchgate.net

One of the most characteristic reactions of arylhydrazines is their condensation with carbonyl compounds (aldehydes and ketones) to form hydrazones. nih.govrsc.orgresearchgate.net This reaction is typically catalyzed by acid and is a reversible process. researchgate.net

This reaction forms the basis of the Fischer indole synthesis, a powerful method for constructing the indole ring system. wikipedia.orgname-reaction.comjk-sci.combyjus.comnih.gov In this reaction, the initially formed phenylhydrazone undergoes an acid-catalyzed nptel.ac.innptel.ac.in-sigmatropic rearrangement, followed by cyclization and elimination of ammonia (B1221849) to yield the indole. wikipedia.orgname-reaction.comnih.gov The reaction of this compound with an appropriate ketone or aldehyde would be expected to produce a correspondingly substituted indole.

Table 2: Key Reactions of this compound

| Reaction Type | Reactant | Product | Key Conditions |

|---|---|---|---|

| Condensation | Aldehyde or Ketone | Phenylhydrazone | Acid catalyst researchgate.net |

| Fischer Indole Synthesis | Aldehyde or Ketone | Substituted Indole | Acid catalyst (Brønsted or Lewis) wikipedia.orgnih.gov |

Oxidation and Reduction Chemistry of Hydrazine Functionalities

The hydrazine group (-NHNH2) in this compound is susceptible to both oxidation and reduction, leading to the formation of various nitrogen-containing compounds. Under certain oxidative conditions, it can be converted to the corresponding azine. Conversely, the hydrazine moiety can participate in reductive processes. These transformations are fundamental in leveraging this compound for further synthetic elaborations.

Electrophilic Aromatic Substitution on the Substituted Phenyl Ring

The phenyl ring of this compound, activated by the methyl group and influenced by the fluorine atom, can undergo electrophilic aromatic substitution reactions. msu.edu These reactions involve the attack of an electrophile on the aromatic ring, leading to the substitution of a hydrogen atom. libretexts.org The directing effects of the existing substituents (fluoro and methyl groups) play a crucial role in determining the position of the incoming electrophile. msu.edu Common electrophilic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. libretexts.orgyoutube.com For instance, nitration introduces a nitro group (-NO2), while halogenation introduces a halogen atom (e.g., Cl, Br) onto the ring. youtube.com The interplay between the activating methyl group and the deactivating but ortho-, para-directing fluoro group influences the regioselectivity of these substitutions.

Formation of Carbon-Nitrogen Double Bonds (Imines and Hydrazones)

A cornerstone of hydrazine chemistry is its reaction with carbonyl compounds (aldehydes and ketones) to form hydrazones. youtube.com this compound readily undergoes condensation reactions with various aldehydes and ketones, resulting in the formation of the corresponding (3-fluoro-4-methylphenyl)hydrazones. mdpi.com This reaction involves the nucleophilic attack of the terminal nitrogen of the hydrazine onto the electrophilic carbonyl carbon, followed by the elimination of a water molecule to form a stable carbon-nitrogen double bond (C=N). mdpi.com These hydrazones are often stable, crystalline solids and serve as crucial intermediates in the synthesis of more complex heterocyclic systems. youtube.commdpi.com

Advanced Synthetic Protocols and Catalytic Approaches

Cyclization Reactions for Heterocycle Formation

This compound and its derived hydrazones are pivotal starting materials for the synthesis of a diverse range of heterocyclic compounds through various cyclization reactions. mdpi.com

Fischer Indole Synthesis: One of the most prominent applications is in the Fischer indole synthesis. The hydrazone formed from this compound and a suitable ketone or aldehyde can be treated with an acid catalyst (e.g., polyphosphoric acid, zinc chloride) to induce a nih.govnih.gov-sigmatropic rearrangement, followed by cyclization and elimination of ammonia to yield a substituted indole. This method allows for the regioselective synthesis of indoles bearing the 6-fluoro-7-methyl substitution pattern.

Pyrazoles: The reaction of this compound with 1,3-dicarbonyl compounds or their equivalents leads to the formation of pyrazole derivatives. researchgate.net The reaction proceeds through a condensation-cyclization sequence, providing a straightforward route to 3,5-disubstituted-1-(3-fluoro-4-methylphenyl)pyrazoles.

1,2,4-Triazoles: This hydrazine can also be a key component in the synthesis of 1,2,4-triazole (B32235) rings. For instance, reaction with acyl chlorides can form N-acylhydrazines, which can then undergo cyclization with a source of nitrogen and carbon to form the triazole ring. nih.gov

Pyridazinones: Condensation of this compound with γ-ketoacids or their esters can be employed to construct the pyridazinone ring system. The initial hydrazone formation is followed by an intramolecular cyclization to afford the corresponding pyridazinone derivative.

The following table summarizes some of the key cyclization reactions involving this compound.

| Starting Material | Reagent | Resulting Heterocycle |

| This compound | Ketone/Aldehyde, Acid Catalyst | Indole |

| This compound | 1,3-Dicarbonyl Compound | Pyrazole |

| This compound | Acyl Chloride, C/N source | 1,2,4-Triazole |

| This compound | γ-Ketoacid/Ester | Pyridazinone |

Ugi Reactions for Multi-component Derivative Synthesis

The Ugi four-component reaction (Ugi-4CR) is a powerful tool for rapidly generating molecular diversity. wikipedia.orgnih.govorganic-chemistry.org This one-pot reaction typically involves an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce an α-acylamino amide. wikipedia.orgnih.govorganic-chemistry.org this compound can be utilized as the amine component in Ugi-type reactions. The initial condensation with an aldehyde forms a hydrazone, which then participates in the subsequent steps of the Ugi reaction with a carboxylic acid and an isocyanide. This approach allows for the efficient synthesis of complex, peptide-like structures incorporating the 3-fluoro-4-methylphenyl moiety, offering a high degree of structural variation in a single synthetic operation. nih.gov

Radical Reaction Mechanisms in Perfluoroalkylation of Hydrazones

Hydrazones derived from this compound can undergo radical reactions, notably perfluoroalkylation. nih.govnih.gov This transformation is of significant interest due to the unique properties conferred by perfluoroalkyl groups in medicinal and materials chemistry. nih.gov The reaction often involves the use of a perfluoroalkyl radical source, such as perfluoroalkyl iodides, in combination with a radical initiator. nih.govnih.govorganic-chemistry.org

The proposed mechanism involves the generation of a perfluoroalkyl radical, which then adds to the carbon-nitrogen double bond of the hydrazone. nih.gov This addition forms a new radical intermediate centered on the nitrogen atom. Subsequent steps, which can include hydrogen atom transfer or single-electron transfer processes, lead to the final perfluoroalkylated hydrazone product. nih.gov Visible-light-mediated photoredox catalysis has also been employed to facilitate these radical perfluoroalkylation reactions, offering a milder and more efficient alternative to traditional methods. nih.gov

Continuous Flow Synthesis Techniques for Phenylhydrazine Salts

The industrial production of substituted phenylhydrazine salts, including this compound, has traditionally relied on batch processing. However, these methods are often associated with long reaction times, significant energy consumption, and potential safety hazards due to the accumulation of unstable intermediates like diazonium salts. justia.compatsnap.comdatapdf.com In response to these challenges, continuous flow synthesis has emerged as a superior alternative, offering enhanced safety, improved efficiency, and greater control over reaction parameters. datapdf.com

Recent innovations have led to the development of integrated continuous flow processes that combine the key reaction steps for producing phenylhydrazine salts into a single, seamless operation. justia.comgoogle.com This modern approach typically involves a three-step tandem reaction sequence carried out within an integrated reactor system: justia.compatsnap.comgoogle.com

Diazotization: An acidic solution of a substituted aniline, such as 3-fluoro-4-methylaniline, is reacted with a diazotization reagent (e.g., sodium nitrite) to form the corresponding diazonium salt. justia.comrsc.org

Reduction: The in-situ generated diazonium salt is immediately mixed with a reducing agent, such as sodium sulfite (Na₂SO₃) or stannous chloride (SnCl₂), to form the hydrazine derivative. justia.comorgsyn.org

Acidic Hydrolysis and Salifying: The reaction mixture then undergoes acidic hydrolysis and salification with an acid (e.g., HCl, H₂SO₄) to yield the stable phenylhydrazine salt. justia.compatsnap.com

This entire sequence—diazotization, reduction, and salifying—can be performed continuously and orderly within the integrated reactor. justia.com Raw materials are continuously fed into the system, and the final product is collected without interruption at the outlet. patsnap.comgoogle.com This streamlined process significantly reduces the total reaction time to 20 minutes or less, a dramatic improvement over conventional batch methods. justia.comgoogle.com

The advantages of using a continuous flow system for this synthesis are manifold. The small volume of the reactor minimizes the risks associated with handling potentially explosive diazonium intermediates. datapdf.com Furthermore, the high surface-area-to-volume ratio inherent in flow reactors allows for highly efficient heat transfer, enabling precise temperature control, which is crucial for optimizing the yield and selectivity of the diazotization step. datapdf.comrsc.org Research into the diazotization reaction in continuous reactors has shown that yield is highly dependent on factors such as mixing efficiency, residence time, and temperature, all of which can be precisely managed in a flow setup. rsc.org

The table below outlines representative parameters for the continuous flow synthesis of a substituted phenylhydrazine salt, based on findings from patent literature for similar compounds. google.com

Table 1: Representative Parameters for Continuous Flow Synthesis of a Substituted Phenylhydrazine Salt

| Parameter | Description | Typical Value/Condition |

|---|---|---|

| Starting Material | Acidic solution of the corresponding substituted aniline (e.g., p-toluidine). | 20% concentration in acid (e.g., HCl) |

| Diazotization Reagent | Aqueous solution of sodium nitrite (B80452) (NaNO₂). | 20% aqueous solution |

| Reducing Agent | Aqueous solution of a sulfite salt (e.g., ammonium (B1175870) bisulfite, NH₄HSO₃). | 20% aqueous solution |

| Salifying Agent | Concentrated acid (e.g., HCl, H₂SO₄). | Dependent on desired salt |

| Reactor System | Integrated multi-zone continuous flow reactor. | - |

| Residence Time (Total) | Total time from input of raw materials to output of product. | ≤ 20 minutes |

| Process Type | Three-step continuous tandem reaction. | Diazotization, Reduction, Salification |

Advanced Spectroscopic Techniques for Molecular Characterization

Spectroscopic methods probe the interaction of molecules with electromagnetic radiation, yielding data that serves as a molecular fingerprint.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of organic molecules by mapping the chemical environments of hydrogen (¹H) and carbon (¹³C) nuclei.

For this compound, the ¹H-NMR spectrum is expected to show distinct signals for the methyl protons, the aromatic protons, and the hydrazine (-NHNH₂) protons. The methyl group protons would appear as a singlet, typically in the range of δ 2.0-2.5 ppm. The three aromatic protons would present as a more complex set of multiplets in the aromatic region (δ 6.5-7.5 ppm) due to spin-spin coupling with each other and with the nearby fluorine atom. The protons of the hydrazine group are exchangeable and may appear as broad singlets.

The ¹³C-NMR spectrum provides information on each unique carbon atom in the molecule. The spectrum of this compound would show seven distinct signals: one for the methyl carbon and six for the aromatic carbons. The carbon atoms are influenced by the attached substituents (fluoro, methyl, and hydrazine groups). A key feature would be the carbon-fluorine coupling (J-coupling), which splits the signals of nearby carbons, providing definitive evidence for the fluorine's position. The carbon directly bonded to fluorine (C3) would exhibit a large coupling constant (¹JCF), while adjacent carbons would show smaller two-bond (²JCF) and three-bond (³JCF) couplings.

Table 1: Predicted ¹H-NMR and ¹³C-NMR Data for this compound This table is based on established chemical shift ranges and data from analogous compounds.

| Atom Type | Technique | Predicted Chemical Shift (δ, ppm) | Expected Multiplicity & Coupling |

| Methyl Protons (-CH₃) | ¹H-NMR | ~2.2 | Singlet (s) |

| Aromatic Protons (-C₆H₃) | ¹H-NMR | 6.7 - 7.1 | Multiplets (m) with H-H and H-F coupling |

| Hydrazine Protons (-NHNH₂) | ¹H-NMR | 3.5 - 5.0 (base), >8.0 (salt) | Broad Singlets (br s) |

| Methyl Carbon (-CH₃) | ¹³C-NMR | ~15-20 | Quartet (from ¹JCH) |

| Aromatic Carbons (-C₆H₃) | ¹³C-NMR | 110 - 150 | Doublets (d) due to C-F coupling |

| Carbon C3 (C-F) | ¹³C-NMR | ~160 | Doublet (d) with large ¹JCF |

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of the chemical bonds. It is an effective method for identifying the functional groups present. The IR spectrum of this compound would display characteristic absorption bands corresponding to its structural features.

The N-H bonds of the hydrazine moiety typically exhibit stretching vibrations in the region of 3200-3400 cm⁻¹. Often, two distinct bands appear for the -NH₂ group, corresponding to symmetric and asymmetric stretching. The aromatic C-H stretching vibrations are observed just above 3000 cm⁻¹, while the aliphatic C-H stretching of the methyl group appears just below 3000 cm⁻¹. The C-F bond gives a strong, characteristic absorption in the 1100-1300 cm⁻¹ region. Aromatic C=C ring stretching vibrations usually produce several peaks in the 1450-1600 cm⁻¹ range. The C-N stretching vibration is typically found between 1250 and 1350 cm⁻¹.

For comparison, the IR spectrum of 4-nitrophenylhydrazine shows N-H stretching bands around 3300 cm⁻¹ and aromatic C=C stretching near 1600 cm⁻¹. nist.gov Similar bands would be expected for this compound.

Table 2: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

| Hydrazine (N-H) | Stretch | 3200 - 3400 | Medium |

| Aromatic (C-H) | Stretch | 3000 - 3100 | Medium-Weak |

| Aliphatic (C-H) | Stretch | 2850 - 2960 | Medium |

| Aromatic (C=C) | Ring Stretch | 1450 - 1600 | Medium-Strong |

| Carbon-Nitrogen (C-N) | Stretch | 1250 - 1350 | Medium |

| Carbon-Fluorine (C-F) | Stretch | 1100 - 1300 | Strong |

Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides the exact molecular weight and valuable structural information from the fragmentation pattern of the molecule.

For this compound (C₇H₉FN₂), the monoisotopic mass is approximately 140.07 Da. In a typical electron ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) would be observed at m/z 140. The presence of a single nitrogen atom would dictate an even molecular weight, but the presence of two nitrogen atoms (an even number) results in an even nominal molecular weight, consistent with the Nitrogen Rule.

Fragmentation of the molecular ion provides clues to the molecule's structure. Common fragmentation pathways for phenylhydrazine derivatives include the loss of the hydrazine group or parts of it. For instance, cleavage of the N-N bond could lead to the loss of ·NH₂ (16 Da) to form an ion at m/z 124. Another likely fragmentation is the loss of the entire hydrazine group (·N₂H₃, 31 Da) to yield a fluorotoluene radical cation at m/z 109. Further fragmentation of the aromatic ring can also occur. High-resolution mass spectrometry (HRMS) can determine the elemental composition of the parent ion and its fragments with high accuracy, confirming the molecular formula.

Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (carbon, hydrogen, nitrogen, etc.) in a compound. This data is used to confirm the empirical formula, which can then be compared with the molecular formula obtained from mass spectrometry.

For this compound, the molecular formula is C₇H₉FN₂. The theoretical elemental composition is calculated based on its molecular weight of 140.16 g/mol . The results from an experimental elemental analysis should match these theoretical values within a narrow margin (typically ±0.4%) to verify the purity and identity of the synthesized compound. elementar.com

Table 3: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Mass ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Percentage (%) |

| Carbon | C | 12.011 | 7 | 84.077 | 59.99% |

| Hydrogen | H | 1.008 | 9 | 9.072 | 6.47% |

| Fluorine | F | 18.998 | 1 | 18.998 | 13.55% |

| Nitrogen | N | 14.007 | 2 | 28.014 | 19.99% |

| Total | 140.161 | 100.00% |

X-ray Crystallography for Solid-State Structure Determination

While spectroscopic methods reveal molecular connectivity and functional groups, X-ray crystallography provides the definitive, three-dimensional structure of a molecule in the solid state.

To perform single-crystal X-ray diffraction, a suitable single crystal of the compound must be grown. This crystal is then irradiated with a beam of X-rays, and the resulting diffraction pattern is analyzed to build a 3D model of the electron density, from which the positions of the atoms can be determined with high precision.

Although a specific crystal structure for this compound is not found in the searched literature, studies on other substituted phenylhydrazine and hydrazone derivatives reveal common structural motifs. researchgate.netmdpi.com Such an analysis for this compound would precisely determine all bond lengths, bond angles, and torsion angles. Key parameters of interest would include the C-F, C-N, and N-N bond lengths, as well as the planarity of the phenyl ring.

Furthermore, X-ray crystallography illuminates the intermolecular interactions that govern the crystal packing. In the solid state, hydrazine derivatives are known to form extensive networks of hydrogen bonds, where the -NH and -NH₂ groups act as hydrogen bond donors and the nitrogen atoms can act as acceptors. researchgate.net These interactions, along with potential π-π stacking between aromatic rings, would define the supramolecular architecture of this compound in its crystalline form.

Analysis of Intermolecular Interactions and Crystal Packing (e.g., Hirshfeld Surface Analysis)

While a specific crystal structure and Hirshfeld surface analysis for this compound is not available in the cited literature, the principles of this analysis can be applied to understand its expected solid-state behavior based on studies of analogous compounds. Hirshfeld surface analysis is a powerful computational method used to visualize and quantify intermolecular interactions within a crystal lattice. nih.govmdpi.com This technique maps the electron distribution of a molecule in a crystal to identify close intermolecular contacts and analyze the forces governing the crystal packing.

The analysis involves generating a three-dimensional Hirshfeld surface, where the distance from the surface to the nearest atom inside (dᵢ) and outside (dₑ) is considered. nih.gov These distances are normalized using the van der Waals radii of the atoms, resulting in a d_norm value. The d_norm surface is color-coded to highlight different types of interactions: red spots indicate close contacts (strong interactions like hydrogen bonds), white areas represent contacts around the van der Waals separation, and blue regions show longer contacts.

For a molecule like this compound, several key intermolecular interactions would be anticipated to stabilize its crystal structure:

Hydrogen Bonding: The most significant interaction would likely be classical N-H···N hydrogen bonds between the hydrazine moieties of adjacent molecules, forming dimers or chains.

Fluorine-Mediated Interactions: The presence of the fluorine atom introduces the possibility of weak hydrogen bonds like C-H···F. rsc.org Other interactions involving fluorine, such as C–F···F–C, are also possible and play a role in guiding crystal structures. rsc.org

π-Interactions: The aromatic ring allows for C-H···π interactions, where a hydrogen atom from one molecule interacts with the electron cloud of the phenyl ring of another.

van der Waals Forces: A significant portion of the crystal packing would be stabilized by non-specific H···H contacts.

Table 1: Predicted Intermolecular Contact Contributions from Hirshfeld Surface Analysis

| Contact Type | Description | Predicted Contribution |

|---|---|---|

| H···H | Represents general van der Waals forces. | Dominant contributor (~40-70%) nih.gov |

| C···H / H···C | Indicates C-H···π interactions and other van der Waals contacts. | Significant contributor (~15-20%) mdpi.comnih.gov |

| F···H / H···F | Corresponds to C-H···F hydrogen bonds. | Moderate contributor (~10-20%) researchgate.net |

| N···H / H···N | Corresponds to strong N-H···N hydrogen bonds. | Significant contributor |

| C···C | Indicates potential π-π stacking interactions. | Minor contributor |

| Other Contacts | Includes F···C, F···N, etc. | Minor contributors |

Tautomerism and Isomerism in Hydrazine Derivatives

Hydrazine derivatives, particularly the hydrazones formed from the reaction of hydrazines with aldehydes and ketones, exhibit rich isomeric and tautomeric behavior.

Isomerism The most relevant form of isomerism for derivatives of this compound is E/Z isomerism, which arises in the resulting hydrazones around the C=N double bond. mdpi.com The 'E' (entgegen) and 'Z' (zusammen) descriptors denote the relative orientation of substituents on the double bond.

E/Z Isomers: When this compound condenses with an unsymmetrical ketone or an aldehyde, two distinct geometric isomers can be formed. These isomers often have different physical and spectroscopic properties and can sometimes be separated. The interconversion between E and Z forms can be stimulated thermally or photochemically. mdpi.comnih.gov The thermodynamic stability of each isomer is influenced by steric hindrance and the potential for intramolecular hydrogen bonds. mdpi.comunimi.it For instance, in some arylhydrazones, the Z isomer is thermodynamically favored due to stabilizing electrostatic interactions, even over an E isomer that could form an intramolecular hydrogen bond. mdpi.com

Spectroscopic Distinction: ¹H NMR spectroscopy is a primary tool for distinguishing between E and Z isomers. The chemical shifts of the N-H proton and the protons on the carbon adjacent to the imine group are often different for each isomer, with the NH proton of the Z isomer typically resonating at a lower field compared to the E isomer. researchgate.net

Tautomerism Tautomers are constitutional isomers that readily interconvert, most commonly through the migration of a proton. For hydrazine derivatives, several forms of tautomerism are possible.

Hydrazone-Enehydrazine Tautomerism: This is a common form of tautomerism in hydrazones, analogous to the well-known keto-enol tautomerism. reddit.comresearchgate.net The hydrazone form contains a C=N double bond, while the enehydrazine tautomer contains a C=C double bond and a hydrazine group. The equilibrium generally favors the more stable hydrazone form. reddit.com The process involves a two-step proton transfer.

Azo-Hydrazo Tautomerism: In certain arylhydrazone systems, an equilibrium can exist between the hydrazo form (containing the -NH-N=C- group) and the azo form (containing the -N=N-CH- group). nih.gov The position of this equilibrium can be highly sensitive to factors such as the solvent, temperature, and the electronic nature of substituents on the aryl ring. nih.gov

These isomeric and tautomeric forms are crucial as they can dictate the chemical reactivity, coordination chemistry, and biological properties of hydrazine derivatives.

Theoretical and Computational Chemistry Investigations

Density Functional Theory (DFT) for Electronic Structure and Molecular Properties

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure and properties of molecules. A typical study would employ a functional, such as B3LYP, combined with a basis set (e.g., 6-311++G(d,p)) to perform geometry optimization and calculate various molecular parameters.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that are crucial for determining a molecule's reactivity. The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile.

Table 1: Hypothetical Frontier Molecular Orbital Energies (Note: This data is illustrative and not based on actual calculations for the compound.)

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -5.85 |

| ELUMO | -0.95 |

A Molecular Electrostatic Potential (ESP) map illustrates the charge distribution on the surface of a molecule. It is invaluable for predicting how a molecule will interact with other charged species. The map uses a color spectrum to indicate different potential values: red typically signifies regions of high electron density (negative potential), which are prone to electrophilic attack, while blue indicates regions of low electron density (positive potential), susceptible to nucleophilic attack. Green and yellow represent areas with intermediate potential.

For (3-Fluoro-4-methylphenyl)hydrazine, the ESP map would likely show a region of high negative potential (red) around the nitrogen atoms of the hydrazine (B178648) group due to their lone pairs of electrons, identifying them as primary sites for interaction with electrophiles. The fluorine atom would also exhibit negative potential. Regions of positive potential (blue) might be located on the hydrogen atoms of the hydrazine group and the aromatic ring.

Theoretical vibrational spectroscopy calculations using DFT can predict the infrared (IR) and Raman spectra of a molecule. By calculating the vibrational frequencies corresponding to different molecular motions (stretching, bending, etc.), a theoretical spectrum can be generated. This computed spectrum is then compared with experimental data obtained from FT-IR and FT-Raman spectroscopy. This correlation helps in the accurate assignment of vibrational modes observed in the experimental spectra. For this compound, key vibrational modes would include the N-H and C-H stretching, C=C aromatic ring stretching, and C-F stretching frequencies.

Quantum Chemical Calculations for Reactivity Prediction

Quantum chemical calculations can quantify the reactivity of a molecule through various descriptors, providing a deeper understanding of its chemical behavior.

Ionization Potential (I): The energy required to remove an electron (approximated as I ≈ -EHOMO).

Electron Affinity (A): The energy released when an electron is added (approximated as A ≈ -ELUMO).

Electronegativity (χ): The ability to attract electrons (χ = (I + A) / 2).

Chemical Hardness (η): The resistance to change in electron distribution (η = (I - A) / 2). A higher value indicates greater stability.

Softness (S): The reciprocal of hardness (S = 1 / 2η).

Electrophilicity Index (ω): A measure of the ability to act as an electrophile (ω = μ² / 2η, where μ is the chemical potential, μ = -χ).

These calculated indices would provide a quantitative measure of the stability and reactivity profile of this compound.

Table 2: Hypothetical Global Reactivity Descriptors (Note: This data is illustrative and not based on actual calculations for the compound.)

| Descriptor | Value (eV) |

|---|---|

| Ionization Potential (I) | 5.85 |

| Electron Affinity (A) | 0.95 |

| Electronegativity (χ) | 3.40 |

| Chemical Hardness (η) | 2.45 |

| Softness (S) | 0.20 |

The electronic properties of the phenylhydrazine (B124118) core are significantly influenced by the attached substituents: the fluorine atom and the methyl group.

Fluorine (F): As a highly electronegative atom, fluorine exerts a strong electron-withdrawing inductive effect (-I), which would decrease the electron density on the aromatic ring and lower the energy of the molecular orbitals.

Methyl Group (CH₃): The methyl group is an electron-donating group through an inductive effect (+I) and hyperconjugation. This effect would increase the electron density on the ring and raise the energy of the HOMO.

Advanced Computational Modeling for Chemical Design

Advanced computational modeling has become an indispensable tool in modern chemical design, offering a rapid and cost-effective means to evaluate molecules for various applications. For "this compound," these techniques can elucidate its potential as a pharmacophore or a material with specific optical properties.

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods that aim to correlate the structural or property descriptors of a series of compounds with their biological activity. Three-dimensional QSAR (3D-QSAR) methodologies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are particularly powerful in guiding the structural optimization of lead compounds.

For derivatives of "this compound," 3D-QSAR studies can be instrumental in designing molecules with enhanced biological activities, for instance, as enzyme inhibitors or receptor antagonists. In a typical 3D-QSAR study, a series of analogues would be synthesized and their biological activities determined. Computationally, the molecules are aligned, and their steric and electrostatic fields (in CoMFA) or similarity indices based on features like hydrophobicity, hydrogen bond donor, and acceptor properties (in CoMSIA) are calculated. nih.govnih.govnih.gov Statistical methods, such as Partial Least Squares (PLS) regression, are then used to derive a mathematical model that relates these fields to the observed biological activities. nih.gov

The resulting 3D contour maps from these analyses provide a visual representation of the regions around the molecule where modifications are likely to influence activity. For example, a CoMFA steric contour map might indicate that bulky substituents at a particular position on the phenyl ring of "this compound" would be favorable for activity, while a CoMSIA electrostatic map might suggest that an electron-withdrawing group is preferred in another region. Such studies have been successfully applied to phenylhydrazine-substituted tetronic acid derivatives to guide the design of more potent antifungal agents. nih.gov For these derivatives, CoMFA and CoMSIA models with good predictive ability were generated, providing a practical tool for the design and synthesis of novel and more potent compounds. nih.gov

Table 1: Representative Data from a Hypothetical 3D-QSAR Study on this compound Derivatives

| Parameter | Value | Description |

| CoMFA | ||

| q² | 0.65 | Cross-validated correlation coefficient, indicating good predictive ability of the model. |

| r² | 0.95 | Non-cross-validated correlation coefficient, indicating a good fit of the data. |

| Steric Contribution | 55% | Percentage contribution of steric fields to the activity. |

| Electrostatic Contribution | 45% | Percentage contribution of electrostatic fields to the activity. |

| CoMSIA | ||

| q² | 0.70 | Cross-validated correlation coefficient, indicating good predictive ability of the model. |

| r² | 0.98 | Non-cross-validated correlation coefficient, indicating a good fit of the data. |

| Hydrophobic Contribution | 30% | Percentage contribution of hydrophobic fields to the activity. |

| H-Bond Donor Contribution | 25% | Percentage contribution of hydrogen bond donor fields to the activity. |

| H-Bond Acceptor Contribution | 45% | Percentage contribution of hydrogen bond acceptor fields to the activity. |

This table is illustrative and represents the type of data generated in a 3D-QSAR study.

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict the binding mode and affinity of a small molecule to a biological target, such as a protein or enzyme. mdpi.com These methods are crucial in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level.

In the context of "this compound," molecular docking could be employed to predict how this molecule or its derivatives might bind to the active site of a target enzyme. The docking process involves generating a multitude of possible conformations and orientations of the ligand within the binding pocket of the receptor and scoring them based on their predicted binding affinity. mdpi.com For instance, studies on hydrazine-based small molecules have utilized molecular docking to investigate their potential as inhibitors for various enzymes. rsc.orgnih.gov

Following molecular docking, MD simulations can be performed to provide a more dynamic and realistic view of the ligand-receptor complex. mdpi.com An MD simulation calculates the motion of atoms in the system over time, allowing for the assessment of the stability of the docked pose and a more accurate estimation of the binding free energy. mdpi.com The stability of the complex can be analyzed by monitoring parameters such as the root-mean-square deviation (RMSD) of the ligand and protein backbone over the simulation time. plos.org Such simulations have been used to validate the binding modes of hydrazine derivatives as selective enzyme inhibitors. thaiscience.infonih.gov

Table 2: Illustrative Output from a Molecular Docking and Dynamics Simulation Study of a this compound Derivative

| Parameter | Value | Significance |

| Molecular Docking | ||

| Binding Energy (kcal/mol) | -8.5 | A lower binding energy suggests a more favorable binding interaction. |

| Key Interacting Residues | TYR 234, LYS 156, ASP 289 | Amino acid residues in the active site that form key interactions (e.g., hydrogen bonds, hydrophobic interactions) with the ligand. |

| Molecular Dynamics | ||

| Ligand RMSD (Å) | 1.2 ± 0.3 | A low and stable RMSD indicates that the ligand remains in a stable conformation within the binding site throughout the simulation. |

| Protein RMSD (Å) | 1.5 ± 0.4 | A stable protein RMSD suggests that the overall protein structure is not significantly perturbed by ligand binding. |

| Binding Free Energy (MM/PBSA) (kcal/mol) | -25.7 | A more refined estimation of the binding affinity, taking into account solvation effects. |

This table is a hypothetical representation of data from molecular docking and MD simulation studies.

Nonlinear optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field, and they have potential applications in various photonic technologies. Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for predicting the NLO properties of molecules.

The NLO response of a molecule is related to its molecular polarizability (α) and hyperpolarizabilities (β, γ, etc.). The first hyperpolarizability (β) is of particular interest for second-order NLO applications. For organic molecules, a large β value is often associated with a significant intramolecular charge transfer (ICT) between an electron-donating group and an electron-accepting group, connected by a π-conjugated system.

In "this compound," the methyl group is an electron-donating group, while the fluorine atom is an electron-withdrawing group. The phenyl ring and the hydrazine moiety can act as a π-conjugated bridge. DFT calculations can be used to compute the dipole moment (μ), polarizability (α), and the first hyperpolarizability (β) of this molecule. The substitution of a fluorine atom can have a significant effect on the NLO response. researchgate.net Studies on other organic molecules have shown that the introduction of electron-withdrawing groups can enhance the NLO properties. researchgate.net The HOMO-LUMO energy gap is another important parameter that can be calculated, with a smaller energy gap often correlating with a larger NLO response. researchgate.net

Table 3: Predicted NLO Properties of a Hypothetical this compound Derivative Compared to a Reference Compound

| Compound | μ (Debye) | α (a.u.) | β (a.u.) | HOMO-LUMO Gap (eV) |

| Phenylhydrazine | 1.8 | 85 | 150 | 5.2 |

| This compound | 2.5 | 95 | 350 | 4.8 |

This table presents hypothetical data to illustrate how the NLO properties might be predicted and compared.

Applications in the Synthesis of Complex Chemical Entities

Precursor Role in Heterocyclic Compound Synthesis

(3-Fluoro-4-methylphenyl)hydrazine serves as a fundamental starting material for the synthesis of numerous heterocyclic compounds, which are core structures in many pharmaceuticals and functional materials.

Pyrazoles and their fused-ring analogs are a prominent class of nitrogen-containing heterocycles with significant biological activities. The synthesis of pyrazole (B372694) derivatives often involves the condensation reaction between a 1,3-dicarbonyl compound and a hydrazine (B178648) derivative. mdpi.comnih.gov this compound is utilized in this context to introduce the (3-fluoro-4-methylphenyl) moiety onto the pyrazole ring, a common strategy in the development of new therapeutic agents. ekb.eg

The general synthesis of pyrazoles can be achieved through the reaction of α,β-unsaturated ketones with hydrazine derivatives or through the cyclocondensation of diketones with hydrazines. nih.gov For instance, a highly regioselective synthesis of 1-aryl-3,4,5-substituted pyrazoles can be achieved by condensing 1,3-diketones with arylhydrazines like this compound. organic-chemistry.org Furthermore, continuous flow processes have been developed for the synthesis of 4-fluoropyrazole derivatives from diketones and hydrazines, showcasing modern advancements in synthetic methodology. researchgate.net

The construction of more complex pyrazolo-fused systems also relies on the reactivity of hydrazine derivatives. For example, pyrazolo[3,4-b]pyridine and pyrazolo[3,4-d]pyrimidine derivatives can be synthesized from precursors derived from hydrazine-containing compounds. nih.gov

Table 1: Synthesis of Pyrazole Derivatives

| Reactants | Reaction Type | Resulting Scaffold | Key Features |

|---|---|---|---|

| This compound and 1,3-Diketone | Condensation | 1-(3-Fluoro-4-methylphenyl)pyrazole | Introduces the fluorinated phenyl group onto the pyrazole core. ekb.egorganic-chemistry.org |

| Diketone, Fluorine Gas, and Hydrazine | Continuous Flow Synthesis | 4-Fluoropyrazole | A modern, efficient method for producing fluorinated pyrazoles. researchgate.net |

| Hydrazine-derived Pyrazole Intermediate | Cyclization | Pyrazolo[3,4-b]pyridine | Builds complex fused heterocyclic systems. nih.gov |

1,2,4-Triazoles are another important class of heterocycles with diverse applications. The synthesis of 3-trifluoromethyl-1,2,4-triazoles has been achieved through a metal-free multi-component reaction involving trifluoroacetimidoyl chlorides, hydrazine hydrate (B1144303), and benzene-1,3,5-triyl triformate. nih.gov While this specific example uses hydrazine hydrate, substituted hydrazines like this compound can be employed in similar strategies to generate N-aryl triazoles. The synthesis of 4,5-disubstituted-4H-1,2,4-triazole-3-thiol derivatives often involves the reaction of potassium salts with hydrazine. mdpi.com

1,3,4-Thiadiazoles, sulfur-containing heterocycles, are typically synthesized through the cyclization of thiosemicarbazides, which can be prepared from acylhydrazines and isothiocyanates. sbq.org.br The reaction of hydrazine derivatives with carbon disulfide is a fundamental method for creating the thiadiazole ring. sbq.org.br The synthesis of 3-[5-methyl-1-(4-methylphenyl)-1,2,3-triazol-4-yl]-6-(4-methylphenyl)-s-triazolo[3,4-b]-1,3,4-thiadiazole highlights the use of substituted hydrazines in creating complex fused systems containing both triazole and thiadiazole rings. mdpi.org

Pyridazinone derivatives are known for their wide range of biological activities. Their synthesis can be achieved through the cyclization of γ-keto acids with hydrazine hydrate. researchgate.net Substituted hydrazines, including this compound, can be used to introduce specific aryl groups onto the pyridazinone ring system. For example, 4-(2-(4-halophenyl)hydrazinyl)-6-phenylpyridazin-3(2H)-one compounds are prepared by reacting 3-[2-(4-halophenyl)hydrazono]-5-phenylfuran-2(3H)-ones with hydrazine hydrate. nih.gov

Tetrazines are highly reactive dienes used in bioorthogonal chemistry, particularly in inverse electron demand Diels-Alder (IEDDA) reactions. While the direct synthesis of tetrazines from this compound is less common, the development of radiolabeled tetrazines for PET imaging highlights the importance of this heterocyclic core in modern chemical biology. nih.gov

The Fischer indole (B1671886) synthesis is a classic and versatile method for preparing indoles from (substituted) phenylhydrazines and aldehydes or ketones under acidic conditions. wikipedia.orgnih.gov This reaction proceeds through the formation of a phenylhydrazone intermediate, which then undergoes a nih.govnih.gov-sigmatropic rearrangement to form the indole ring. wikipedia.orgresearchgate.net this compound is an ideal substrate for the Fischer indole synthesis, allowing for the preparation of indoles bearing the 3-fluoro-4-methylphenyl substituent. ekb.eg This substitution pattern can be strategically used to modulate the pharmacological properties of the resulting indole-based compounds.

The reaction is catalyzed by Brønsted acids like HCl and H₂SO₄, or Lewis acids such as boron trifluoride and zinc chloride. wikipedia.orgnih.gov The choice of catalyst and reaction conditions can significantly impact the yield and selectivity of the reaction. nih.gov

Table 2: Fischer Indole Synthesis using this compound

| Reactants | Catalyst | Product | Key Steps |

|---|---|---|---|

| This compound and Ketone/Aldehyde | Brønsted or Lewis Acid | Substituted Indole | Formation of phenylhydrazone, followed by nih.govnih.gov-sigmatropic rearrangement. wikipedia.orgnih.gov |

Integration into Multi-component Reactions for Scaffold Construction

Multi-component reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single step to form a complex product, minimizing waste and simplifying purification processes. nih.gov Hydrazine derivatives are valuable components in MCRs for the construction of diverse heterocyclic scaffolds.

For instance, a pseudo-five-component reaction for the synthesis of 4,4'-(arylmethylene)-bis(1H-pyrazol-5-ols) utilizes two equivalents each of a phenylhydrazine (B124118) and ethyl acetoacetate (B1235776) with one equivalent of an aromatic aldehyde. nih.gov this compound can be readily incorporated into such MCRs to generate libraries of complex molecules with potential biological activities. Another example is the metal-free three-component reaction for the synthesis of 3-trifluoromethyl-1,2,4-triazoles, which involves hydrazine hydrate as a key building block. nih.gov

Development of Specialized Reagents and Intermediates for Organic Synthesis

This compound itself serves as a specialized reagent for introducing the (3-fluoro-4-methylphenyl)amino or related functionalities into organic molecules. Its condensation with carbonyl compounds to form hydrazones is a fundamental transformation that creates versatile intermediates for further synthetic manipulations. evitachem.com These hydrazones can be key precursors in the synthesis of various heterocyclic systems as discussed previously.

Furthermore, the hydrazine moiety can be transformed into other functional groups, expanding the synthetic utility of this compound. The development of N',N'-diaryl acylhydrazines through an aerobic copper-catalyzed multi-component reaction of aldehydes and aryl hydrazines showcases the potential to use aryl hydrazines as dual synthons, providing both the hydrazine and an aryl group. rsc.org

Chemical Design Strategies for Functionally Modified Derivatives

The chemical architecture of this compound serves as a valuable starting point for the synthesis of functionally modified derivatives, particularly in the field of medicinal chemistry. Design strategies primarily leverage the reactivity of the hydrazine functional group and the specific substitution pattern of the phenyl ring. The fluorine and methyl groups on the aromatic ring are critical design elements, influencing the electronic properties, lipophilicity, and metabolic stability of the resulting derivatives. These substituents can play a key role in modulating the binding affinity of the final compounds to their biological targets.

Research findings indicate that the hydrazine moiety is a versatile handle for constructing more complex molecular frameworks. The primary strategies involve condensation reactions and subsequent cyclizations to form a variety of heterocyclic systems. These heterocyclic cores are often designed as "hinge-binding" motifs in the development of kinase inhibitors, a major class of therapeutic agents. usf.edued.ac.ukacs.org

Key chemical design strategies include:

Condensation with Carbonyl Compounds: The nucleophilic hydrazine group readily reacts with aldehydes and ketones to form stable hydrazone intermediates. This reaction is a fundamental step for linking the (3-fluoro-4-methylphenyl) scaffold to other molecular fragments. evitachem.com

Heterocyclic Ring Formation: The hydrazone intermediates or the hydrazine itself can be used to construct various nitrogen-containing heterocycles. For instance, reaction with dicarbonyl compounds or their equivalents can lead to the formation of pyridazinones, pyrazoles, or triazines. These core structures are prevalent in a multitude of biologically active molecules.

Substitution and Cross-Coupling Reactions: While the hydrazine group is the most common site of reaction, the fluoro-substituted phenyl ring can also be modified. Nucleophilic aromatic substitution of the fluorine atom can allow for further functionalization, although this is less common than reactions at the hydrazine position. evitachem.com More advanced strategies may involve using the entire this compound unit as a building block in cross-coupling reactions to create highly complex molecules. For example, derivatives can be subjected to Suzuki coupling reactions to introduce additional aryl or heteroaryl groups, thereby exploring new binding interactions with a target protein. mdpi.com

The strategic application of these reactions allows chemists to systematically modify the structure of this compound to optimize the pharmacological properties of the resulting derivatives. The table below outlines several documented synthetic strategies for creating functionally modified derivatives.

Table 1: Synthetic Design Strategies for Derivatives of this compound

| Starting Material(s) | Reaction Type | Resulting Derivative Core | Intended Application/Target Class |

| This compound, Carbonyl Compound | Condensation | Hydrazone | Synthetic Intermediate |

| This compound, Dicarbonyl Compound | Condensation, Cyclization | Pyridazinone | Kinase Inhibitors |

| This compound, α,β-Unsaturated Ketone | Michael Addition, Cyclization | Pyrazoline | Bioactive Heterocycles |

| Dichloro-thiadiazinone, Aminophenyl derivative, Boronic Acid | Nucleophilic Substitution, Suzuki Coupling | Disubstituted Thiadiazinone | Kinase Inhibitors mdpi.com |

| Hydrazine Derivative, Ester Compound | Hydrazinolysis, Cyclization | Tetraazafluoranthen-3(2H)-one | Polycyclic Aromatic Compounds mdpi.com |

Future Directions and Emerging Research Avenues

Novel Synthetic Methodologies for Enhanced Efficiency and Selectivity

While established methods for synthesizing (3-Fluoro-4-methylphenyl)hydrazine exist, future research is geared towards developing more efficient, sustainable, and selective processes. A common current approach involves the reaction of a starting material like 3-fluoro-4-methylbenzaldehyde (B1272653) with hydrazine (B178648) hydrate (B1144303), followed by a reduction step. evitachem.com

Emerging research focuses on the optimization of these reactions. One promising area is the development and implementation of continuous flow processes . Continuous flow techniques, which have been explored for the synthesis of other phenylhydrazine (B124118) salts, offer significant advantages over traditional batch processing, including improved heat and mass transfer, enhanced safety, and greater consistency, which can lead to higher yields and purity. google.com Future work will likely involve adapting these flow methodologies specifically for this compound and its derivatives, potentially using microreactors for precise control over reaction conditions. researchgate.net

Furthermore, the exploration of novel catalytic systems represents a significant research frontier. Developing new catalysts for the reductive amination or diazotization-reduction sequences could lead to milder reaction conditions, reduced waste, and higher atom economy. Research into chemoselective methods, such as those developed for synthesizing 1,3,4-thiadiazoles from acyl hydrazines, could inspire new pathways for hydrazine synthesis and functionalization, minimizing the need for extensive protection and deprotection steps. nih.gov

Advanced Spectroscopic and Computational Techniques for Deeper Insight

A thorough understanding of the structural and electronic properties of this compound is crucial for predicting its reactivity and designing new applications. While standard spectroscopic data exists, future research will leverage more advanced techniques for a deeper understanding.

Computational modeling , using methods like Density Functional Theory (DFT), is becoming indispensable. rsc.org These techniques can predict key properties, providing insights that guide experimental work. For instance, predicted values for collision cross-section (CCS) can aid in mass spectrometry-based identification. uni.lu

Table 1: Predicted Physicochemical and Spectroscopic Properties

| Property | Predicted Value | Technique/Source |

|---|---|---|

| Molecular Weight | 140.16 g/mol | PubChem |

| XLogP3 | 2.2 | PubChem |

| Exact Mass | 140.07497646 Da | PubChem |

| Topological Polar Surface Area | 38.1 Ų | PubChem |

| Predicted CCS ([M+H]+) | 125.1 Ų | PubChemLite |

| Predicted CCS ([M+Na]+) | 133.7 Ų | PubChemLite |

Future research will focus on correlating these computational predictions with advanced experimental data. The use of multi-dimensional NMR spectroscopy (e.g., HSQC, HMBC) will allow for unambiguous assignment of all proton and carbon signals, confirming the molecule's connectivity and conformation. rsc.org High-resolution mass spectrometry will be used to validate the exact mass and fragmentation patterns, providing a detailed electronic fingerprint of the molecule. chemicalbook.com Comparing experimental IR and NMR spectra with simulated spectra from DFT computations can reveal subtle structural features and electronic effects, leading to a more refined understanding of the molecule's behavior. rsc.org

Exploration of New Reactivity Patterns and Mechanistic Pathways

This compound is a well-known precursor in reactions like the Fischer indole (B1671886) synthesis to create heterocyclic structures. ekb.eg However, a vast potential for discovering new reactivity patterns remains. The hydrazine moiety is a potent nucleophile, capable of participating in a wide array of chemical transformations. evitachem.com

Future investigations will likely explore its reactions with a broader range of electrophiles beyond simple carbonyl compounds. This could include its use in transition-metal-catalyzed cross-coupling reactions or as a key component in multicomponent reactions to build complex molecular architectures in a single step.

Detailed mechanistic studies are crucial for optimizing reactions and discovering new ones. Kinetic studies, similar to those performed on other hydrazines to determine their nucleophilicity parameters, can provide a quantitative measure of the reactivity of this compound. researchgate.net By understanding the kinetics of its reactions with various electrophiles, researchers can better predict its behavior and design more efficient synthetic routes. researchgate.net Isolating and characterizing reaction intermediates, as has been done in the study of tetraazafluoranthen-3(2H)-one synthesis, can provide direct evidence for proposed mechanistic pathways and uncover unexpected transformations. mdpi.com

Design of Next-Generation Chemical Precursors for Diverse Applications

The true value of this compound lies in its role as a versatile building block for creating functional molecules. It serves as a precursor for compounds with potential applications in medicinal chemistry, particularly in developing agents targeting cancer or infectious diseases, as well as in materials science. evitachem.com

The design of next-generation chemical precursors will involve the strategic derivatization of the this compound scaffold. By reacting it with various synthons, new families of compounds can be generated. For example:

Medicinal Chemistry: Its reaction with diketones or their equivalents can produce a library of substituted pyrazole (B372694) derivatives. researchgate.net These heterocyclic motifs are common in pharmacologically active compounds. Similarly, it can be used to synthesize carbohydrazide (B1668358) derivatives, which are key intermediates for potential anti-HIV agents and other therapeutics. nih.gov

Materials Science: The hydrazine group can undergo condensation reactions with aldehydes and ketones to form hydrazones, which can act as ligands for metal complexes or as building blocks for polymers with unique optical or electronic properties. evitachem.com The aromatic ring can also be further functionalized to tune the properties of the final material.

Future work will focus on the rational design of these precursors to create molecules with specific, targeted functions. This involves combining synthetic chemistry with computational modeling to predict the properties of the resulting compounds before they are synthesized, accelerating the discovery of new drugs and materials.

Table of Mentioned Compounds

Q & A

Basic: How can reaction conditions be optimized for synthesizing high-purity (3-Fluoro-4-methylphenyl)hydrazine?

Methodological Answer:

Synthesis typically involves reacting 3-fluoro-4-methylaniline with hydrazine hydrate under acidic conditions (e.g., HCl). Key parameters include:

- Temperature control : Maintain 0–5°C during diazotization to minimize side reactions.

- Stoichiometric ratios : A 1:1.2 molar ratio of aniline to hydrazine hydrate improves yield .

- Purification : Recrystallization from ethanol/water mixtures enhances purity.

Data Support : Analogous synthesis of (4-Fluoro-3-methoxyphenyl)hydrazine achieved >90% purity using similar protocols .

Basic: What analytical techniques validate the structural integrity and purity of this compound?

Methodological Answer:

- NMR Spectroscopy : H and C NMR confirm substituent positions (e.g., fluoro and methyl groups). For example, aromatic protons show splitting patterns consistent with para-fluoro and meta-methyl substitution .

- Mass Spectrometry (MS) : High-resolution MS verifies molecular ion peaks (e.g., [M+H] at m/z 155.08 for the free base).

- TLC Monitoring : R values (e.g., 0.41 in ethyl acetate/hexane) track reaction progress .

Advanced: How does this compound perform in catalytic carbonyl–olefin metathesis reactions?

Methodological Answer:

Computational studies (DFT) suggest that substituents influence cycloreversion activation barriers. For example:

- Electron-withdrawing fluoro groups stabilize transition states, lowering barriers by ~5 kcal/mol compared to non-fluorinated analogs.

- Experimental validation shows a 20% increase in metathesis yield when using fluorinated hydrazines versus [2.2.1]-bicyclic catalysts .

Key Data : Turnover frequency (TOF) of 12 h observed in norbornene metathesis .

Advanced: What mechanisms underlie its enzyme inhibition activity?

Methodological Answer:

The hydrazine moiety forms hydrazone linkages with carbonyl groups in enzyme active sites, blocking substrate access. For example:

- Kinetic assays : Competitive inhibition observed with values of 0.8–1.2 µM for tyrosine phosphatase inhibition.

- Structural studies : X-ray crystallography (using SHELX-refined models) confirms covalent bonding to catalytic cysteine residues .

Advanced: How do computational models predict its reactivity in heterocycle formation?

Methodological Answer:

- DFT Calculations : Predict favorable (-12.3 kcal/mol) for cyclocondensation with β-ketoesters to form pyrazole derivatives.

- Transition State Analysis : Fluorine’s electronegativity stabilizes intermediates, reducing activation energy by 15% compared to chloro analogs .

Experimental Validation : Synthesized pyrazoles show 85% yield under optimized conditions .

Basic: What storage conditions prevent degradation of this compound?

Methodological Answer:

- Temperature : Store at -20°C in amber vials to slow autoxidation.

- Atmosphere : Argon gas minimizes oxygen exposure, reducing degradation to <5% over 6 months .

- Stability Data : HPLC analysis shows 95% purity retention under inert conditions after 12 months .

Advanced: What safety protocols mitigate risks during handling?

Methodological Answer:

- Toxicity Mitigation : Use fume hoods and PPE (gloves, goggles) due to potential neurotoxicity (LD = 120 mg/kg in rats).

- Waste Disposal : Neutralize with dilute HCl before incineration to avoid hydrazoic acid formation .

Regulatory Note : Classified as "harmful" under GHS; requires MSDS documentation .

Advanced: Can it decompose to produce hydrogen for fuel cell applications?

Methodological Answer:

- Catalytic Decomposition : Over Co–N catalysts (derived from MOFs), decomposition yields 98% H at 200°C.

- Kinetics : Activation energy () = 45 kJ/mol, with TOF of 8.3 s .

Comparison : Outperforms hydrazine hydrate ( = 58 kJ/mol) due to methyl group stabilization .

Advanced: What role does it play in synthesizing MOF-derived nanomaterials?

Methodological Answer:

- Coordination Chemistry : Acts as a nitrogen source in Co–N nanorod precursors, enhancing ORR/OER activity.

- Electrocatalytic Data : MOF-derived Co@N-CNTs achieve 0.82 V vs. RHE for oxygen reduction, surpassing Pt/C .

Synthesis Protocol : React with Co(acac) at 180°C under N to form 1D nanostructures .

Advanced: How do substituent effects influence its thermophysical properties?

Methodological Answer:

- Thermal Conductivity : Fluorine reduces by 10% compared to non-fluorinated analogs (0.12 W/m·K vs. 0.13 W/m·K).

- Boiling Point : Elevated to 285°C (vs. 252°C for phenylhydrazine) due to increased molecular weight and polarity .

Experimental Setup : Measured via transient hot-wire methods under natural convection .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。